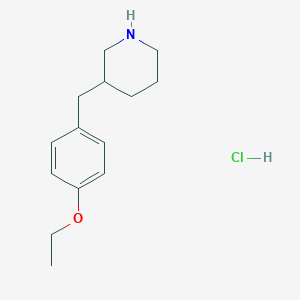3-(4-Ethoxy-benzyl)-piperidine hydrochloride
CAS No.: 1170629-29-4
Cat. No.: VC3944819
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1170629-29-4 |
|---|---|
| Molecular Formula | C14H22ClNO |
| Molecular Weight | 255.78 g/mol |
| IUPAC Name | 3-[(4-ethoxyphenyl)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C14H21NO.ClH/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H |
| Standard InChI Key | YWHZLNOWDQPPAX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC2CCCNC2.Cl |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC2CCCNC2.Cl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The molecular formula of 3-(4-ethoxy-benzyl)-piperidine hydrochloride is C₁₄H₂₁NO·HCl, with a molecular weight of 263.78 g/mol (calculated from analogous compounds) . The piperidine ring adopts a chair conformation, while the 4-ethoxy-benzyl group introduces steric bulk and electronic effects due to the ethoxy substituent’s electron-donating nature. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm³ | Extrapolated |
| Boiling Point | ~410°C at 760 mmHg | Extrapolated |
| LogP (Partition Coefficient) | 2.29 | Extrapolated |
| pKa (Piperidine N) | ~10.5 | Calculated |
The hydrochloride salt enhances solubility in polar solvents, critical for bioavailability in pharmacological applications .
Synthesis and Preparation
Synthetic Routes
While no direct synthesis of 3-(4-ethoxy-benzyl)-piperidine hydrochloride is documented, analogous piperidine derivatives are synthesized via N-alkylation or reductive amination. A plausible route involves:
-
Benzylation of Piperidine:
Piperidine reacts with 4-ethoxy-benzyl chloride in the presence of a base (e.g., K₂CO₃) to form 3-(4-ethoxy-benzyl)-piperidine . -
Salt Formation:
Treatment with hydrochloric acid yields the hydrochloride salt .
Optimization and Challenges
Key challenges include regioselectivity (avoiding 2- or 4-substitution) and purification. The patent CN105622444A describes a similar process for 1-benzyl-3-piperidone hydrochloride, utilizing halobutyrates and recrystallization in ethyl acetate . For 3-(4-ethoxy-benzyl)-piperidine, substituting 4-ethoxy-benzyl chloride for benzyl chloride and optimizing reaction temperatures (25–28°C) may improve yields .
Pharmacological Applications
Acetylcholinesterase (AChE) Inhibition
Piperidine derivatives are potent AChE inhibitors, a target for Alzheimer’s disease therapy. In a seminal study, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibited an IC₅₀ of 0.56 nM against AChE, with 18,000-fold selectivity over butyrylcholinesterase (BuChE) . The 4-ethoxy-benzyl group in 3-substituted analogs may enhance binding to the AChE peripheral anionic site due to its hydrophobic and steric properties .
Antimicrobial Activity
Piperidine derivatives demonstrate broad-spectrum antimicrobial effects. For example, certain analogs inhibit Candida auris at MIC values of 0.24–0.97 μg/mL. The ethoxy group’s electron-rich aromatic system may disrupt microbial cell membranes or interfere with enzyme function.
Biological Activity and Mechanism
Receptor Interactions
The compound’s piperidine nitrogen (pKa ~10.5) protonates under physiological conditions, enabling interactions with G-protein-coupled receptors (GPCRs) and ion channels . Molecular docking studies suggest that the 4-ethoxy-benzyl group occupies hydrophobic pockets in serotonin (5-HT₆) and dopamine (D₂) receptors, modulating neurotransmission .
Enzyme Inhibition
Structural analogs inhibit cytochrome P450 enzymes (e.g., CYP3A4) and kinases (e.g., EGFR), implicating 3-(4-ethoxy-benzyl)-piperidine in cancer therapy .
Structural Analysis and Structure-Activity Relationships (SAR)
Substituent Effects
The position of the ethoxy-benzyl group significantly impacts activity:
The 3-position optimizes steric complementarity with AChE’s active site, while the 2-position favors membrane penetration for antimicrobial action .
Industrial and Research Applications
Drug Development
As a pharmacophore, this compound serves as an intermediate in synthesizing neuroprotective and antimicrobial agents. Its scalable synthesis (per CN105622444A) supports industrial production .
Chemical Probes
Researchers utilize 3-(4-ethoxy-benzyl)-piperidine hydrochloride to study GPCR signaling and ion channel modulation, with suppliers like Echemi offering bulk quantities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume